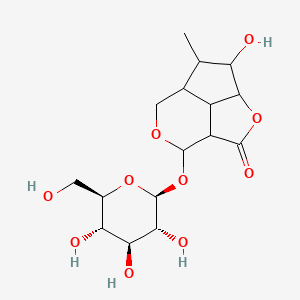
Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two p-aminobenzoyl groups attached to a benzenesulfonic acid core, with potassium as the counterion. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt typically involves a multi-step process. One common method includes the sulfonation of benzene to form benzenesulfonic acid, followed by the introduction of p-aminobenzoyl groups through a series of condensation reactions. The final step involves the neutralization of the sulfonic acid groups with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acid compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme kinetics and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or activation of their activity. The p-aminobenzoyl groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler compound with a single sulfonic acid group.
p-Toluenesulfonic acid: Similar structure but with a methyl group instead of the p-aminobenzoyl groups.
Sodium benzenesulfonate: Similar structure but with sodium as the counterion.
Uniqueness
Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt is unique due to its dual p-aminobenzoyl groups, which provide additional sites for interaction with biological molecules. This makes it more versatile in its applications compared to simpler sulfonic acid derivatives.
Eigenschaften
CAS-Nummer |
74411-34-0 |
|---|---|
Molekularformel |
C20H17KN4O5S |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
potassium;2,5-bis[(4-aminobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.K/c21-14-5-1-12(2-6-14)19(25)23-16-9-10-17(18(11-16)30(27,28)29)24-20(26)13-3-7-15(22)8-4-13;/h1-11H,21-22H2,(H,23,25)(H,24,26)(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
HTOHGBIKBXSTMU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N)S(=O)(=O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















